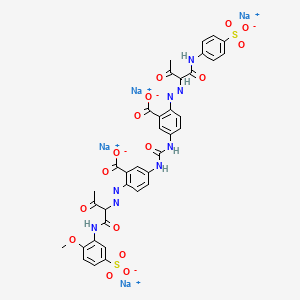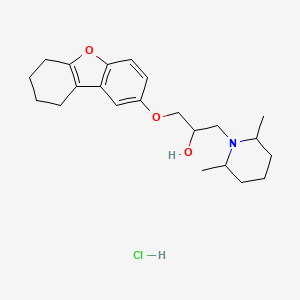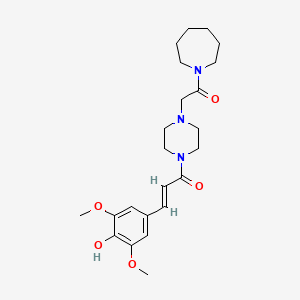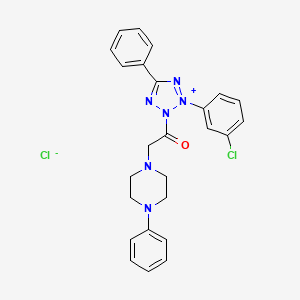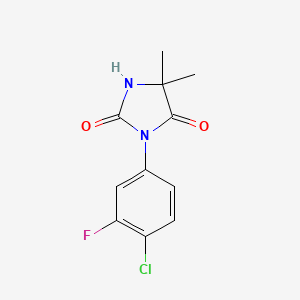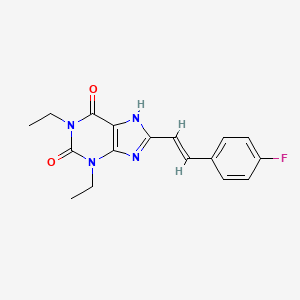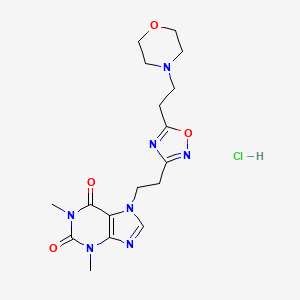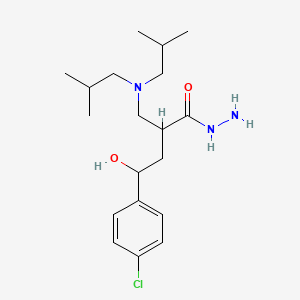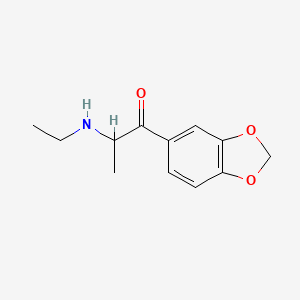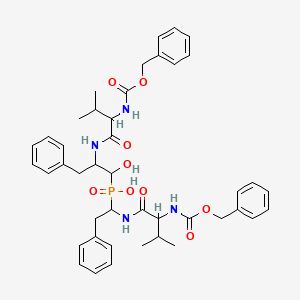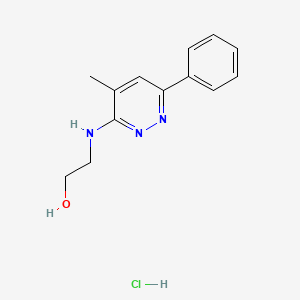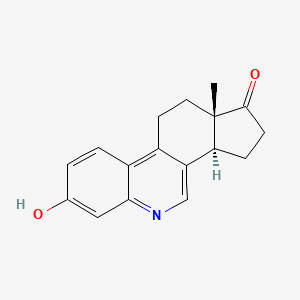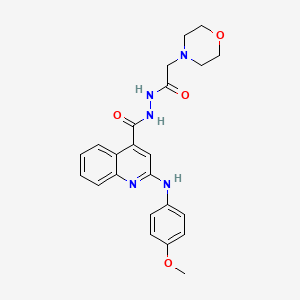
4-Quinolinecarboxylic acid, 2-((4-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Quinolinecarboxylic acid, 2-((4-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide: is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a methoxyphenyl group, and a morpholinylacetyl hydrazide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarboxylic acid, 2-((4-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring is reacted with a suitable leaving group on the quinoline core.
Attachment of the Morpholinylacetyl Hydrazide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the quinoline core or the hydrazide moiety, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline core and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its structure suggests it may interact with specific enzymes or receptors, making it a potential lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could lead to applications in various industrial processes.
作用機序
The mechanism of action of 4-Quinolinecarboxylic acid, 2-((4-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
Quinolinecarboxylic acids: These compounds share the quinoline core but differ in the substituents attached to the core.
Methoxyphenyl derivatives: Compounds with a methoxyphenyl group but different core structures.
Morpholinylacetyl hydrazides: Compounds with the morpholinylacetyl hydrazide moiety but different core structures.
Uniqueness
The uniqueness of 4-Quinolinecarboxylic acid, 2-((4-methoxyphenyl)amino)-, 2-(4-morpholinylacetyl)hydrazide lies in its combination of the quinoline core, methoxyphenyl group, and morpholinylacetyl hydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
134721-80-5 |
|---|---|
分子式 |
C23H25N5O4 |
分子量 |
435.5 g/mol |
IUPAC名 |
2-(4-methoxyanilino)-N'-(2-morpholin-4-ylacetyl)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C23H25N5O4/c1-31-17-8-6-16(7-9-17)24-21-14-19(18-4-2-3-5-20(18)25-21)23(30)27-26-22(29)15-28-10-12-32-13-11-28/h2-9,14H,10-13,15H2,1H3,(H,24,25)(H,26,29)(H,27,30) |
InChIキー |
ZKWJKOVCOYAEIJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)CN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



